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Cat. No.: B026910 Get Quote

An In-depth Technical Guide to (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid:

Properties, Synthesis, and Applications

Introduction
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a trifunctional chiral building block of

significant interest to researchers in synthetic organic chemistry and medicinal chemistry. Its

structure incorporates a carboxylic acid, a tertiary alcohol, and a primary alkyl bromide, all

centered around a stereodefined quaternary carbon. This unique arrangement of functional

groups allows for a wide range of chemical transformations, making it a valuable precursor for

the synthesis of complex, enantiomerically pure molecules. This guide provides a

comprehensive overview of its chemical and physical properties, proven synthetic

methodologies, key reactive pathways, and its notable application in the development of

pharmaceutical agents.

Physicochemical and Spectroscopic Properties
The accurate characterization of a chemical entity is fundamental to its successful application.

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a white solid at room temperature,

typically stored under refrigeration (2-8°C) to ensure long-term stability.[1] Key physical and

chemical properties are summarized in Table 1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b026910?utm_src=pdf-interest
https://www.benchchem.com/product/b026910?utm_src=pdf-body
https://www.benchchem.com/product/b026910?utm_src=pdf-body
https://www.benchchem.com/product/b026910?utm_src=pdf-body
https://chem.libretexts.org/Courses/University_of_Connecticut/Chem_2444%3A_(Second_Semester_Organic_Chemistry)_UConn/10%3A_Reactions_at_the_Alpha-Carbon_(Alpha_Substitutions)/10.04%3A_Alpha_Bromination_of_Carboxylic_Acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


It is critical for researchers to note the discrepancies in reported values for melting point and

specific optical rotation in the literature. These variations may arise from differences in sample

purity or the conditions under which the measurements were taken (e.g., solvent,

concentration).

Table 1: Physicochemical Properties

Property Value Source(s)

CAS Number 106089-20-7 [2][3]

Molecular Formula C₄H₇BrO₃ [2][3][4]

Molecular Weight 183.00 g/mol [2][3][5]

Appearance White to Pale Yellow Solid [6]

Melting Point 98–100°C [7]

113-114°C [6]

Solubility 25 g/L in Water (20°C) [7]

pKa (Predicted) ~2.5 [7]

3.39 ± 0.16 [6]

Specific Optical Rotation +12.5° (c=1, H₂O) [7]

[α]/D -11.5 ± 1.5° (c=2.6,

Methanol)
[6]

Spectroscopic analysis provides the structural fingerprint of the molecule. The following data

(Table 2) are essential for its identification and quality control.

Table 2: Spectroscopic Data
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Technique Data (Solvent: D₂O) Interpretation Source

¹H NMR (400 MHz)
δ 1.45 (s, 3H), δ 3.20

(d, 2H)

Singlet corresponds to

the C2-methyl

protons. Doublet

corresponds to the

diastereotopic C3-

bromomethyl protons.

The C2-OH and

COOH protons are

typically exchanged in

D₂O.

[7]

¹³C NMR
δ 23.1, δ 45.8, δ 72.5,

δ 178.2

Signals correspond to

the methyl carbon

(CH₃), bromomethyl

carbon (CH₂Br),

quaternary alcohol

carbon (C-OH), and

the carboxylic acid

carbon (COOH),

respectively.

[7]

IR Spectroscopy

~3200 cm⁻¹ (broad),

~1700 cm⁻¹, ~650

cm⁻¹

Broad O-H stretch

from the alcohol and

carboxylic acid. Sharp

C=O stretch from the

carboxylic acid. C-Br

stretch.

[7]

Synthesis and Stereochemical Control
The primary challenge in synthesizing this molecule is the stereoselective installation of the

bromine atom. The most effective reported method is the enantioselective bromination of the

prochiral starting material, 2-hydroxy-2-methylpropanoic acid.

Causality of Experimental Choice
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Direct bromination of the starting material without a chiral influence would result in a racemic

mixture of (R) and (S) enantiomers. To achieve the desired (S) configuration, a chiral catalyst is

required. Chiral Lewis acids, such as those derived from BINOL (1,1'-Bi-2-naphthol), are

employed to create a chiral environment around the substrate.[4][7] This environment sterically

directs the incoming bromine electrophile to one face of the molecule, leading to a high

enantiomeric excess (ee) of the desired (S)-enantiomer.[4]

Experimental Protocol: Enantioselective Bromination
This protocol is a representative synthesis based on established methodologies.[4][7]

Researchers should consult primary literature and perform appropriate risk assessments before

implementation.

Catalyst Preparation: In a flame-dried, nitrogen-purged flask, prepare the chiral Lewis acid

catalyst (e.g., Zn(OAc)₂ with (R)-BINOL) in an appropriate anhydrous solvent according to

literature procedures.

Reaction Setup: To a separate reaction vessel under a nitrogen atmosphere, add 2-hydroxy-

2-methylpropanoic acid and a suitable solvent such as acetic acid.

Catalyst Addition: Add the prepared chiral catalyst solution to the reaction vessel.

Cooling: Cool the mixture to 0–5°C using an ice bath. This is crucial to control the reaction

rate and enhance selectivity.

Bromination: Slowly add a solution of bromine (Br₂) in acetic acid dropwise over 4–6 hours.

The reaction should be monitored for completion by a suitable technique (e.g., TLC, LC-MS).

Quenching: Once the reaction is complete, carefully quench the mixture by pouring it into a

beaker of ice water.

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl

acetate).

Washing: Wash the combined organic layers with brine to remove residual water and

impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by recrystallization from a polar solvent system, such as

an ethanol/water mixture, to yield enantiomerically enriched (2S)-3-Bromo-2-hydroxy-2-
methylpropanoic acid.[7]

Validation: Confirm the structure and purity using the spectroscopic methods outlined in

Table 2. Enantiomeric purity should be determined via chiral HPLC or by measuring the

specific optical rotation and comparing it to literature values.[4]

Synthesis Workflow Diagram
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Caption: Workflow for the enantioselective synthesis.
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Chemical Reactivity and Mechanistic Rationale
The synthetic utility of (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid stems from the

distinct reactivity of its three functional groups.

Primary Alkyl Bromide: The C-Br bond is the most reactive site for nucleophilic substitution.

As a primary bromide, it is highly susceptible to Sₙ2 displacement by a wide range of

nucleophiles (e.g., amines, thiols, cyanides, azides). This reaction is the cornerstone of its

use as a building block, allowing for the covalent attachment of this chiral fragment to other

molecules. The Sₙ2 reaction proceeds with inversion of configuration at the carbon bearing

the leaving group; however, since the substitution occurs at C3, which is not the chiral

center, the stereochemistry at C2 is preserved.

Tertiary Hydroxyl Group: The tertiary alcohol can undergo oxidation to a ketone under

specific conditions, although this can be challenging without affecting other parts of the

molecule. More commonly, it can be protected (e.g., as a silyl ether) if it interferes with

subsequent reactions, or it can be involved in intramolecular cyclizations.

Carboxylic Acid Group: The carboxylic acid provides a handle for forming esters, amides, or

acid chlorides. It can also be reduced to a primary alcohol using strong reducing agents like

lithium aluminum hydride.

(2S)-3-Bromo-2-hydroxy-
2-methylpropanoic acid

Sₙ2 Substitution Products
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  Nucleophile (R-S⁻, R₂NH)
  (Displaces Br⁻)

Esters / Amides

  Alcohol / Amine
  (Acid Catalysis)

Diol Product

  Strong Reducing Agent
  (e.g., LiAlH₄)
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Caption: Key reaction pathways of the title compound.
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Application in Drug Development: Synthesis of
Bicalutamide
A prominent application of this chiral synthon is as an intermediate in the synthesis of

nonsteroidal antiandrogens, such as Bicalutamide (formerly ICI 176334), which is used in the

treatment of prostate cancer.[8] The synthesis leverages the Sₙ2 reactivity of the molecule's

primary bromide.

In a key step, the (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is converted to an amide

with 3'-(trifluoromethyl)-4'-cyanoaniline. The resulting intermediate then undergoes an Sₙ2

reaction where the bromide is displaced by the thiolate of 4-fluorothiophenol. This step critically

sets the stereochemistry of the final drug molecule, which is essential for its biological activity.

(2S)-3-Bromo-2-hydroxy-
2-methylpropanoic acid

(This Guide's Topic)

Amide Intermediate

Amide
Formation

4-Fluorothiophenol

Bicalutamide Analogue
(Nonsteroidal Antiandrogen)

3'-(Trifluoromethyl)-4'-cyanoaniline

Sₙ2 Reaction
(Thiolate displaces Br⁻)
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Caption: Role in the synthesis of a Bicalutamide analogue.
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Safety and Handling
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is classified as a corrosive substance.

Safety data sheets indicate it causes severe skin burns and eye damage (H314, GHS05).[1][7]

Some sources may classify it as an irritant (H315, H319); however, given the potential for

severe damage, it must be handled with the highest degree of caution.[5]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and

chemical safety goggles or a face shield.

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.

Avoid creating dust.

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage

temperature is 2-8°C.[1]

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. In

case of skin contact, take off immediately all contaminated clothing and rinse skin with water.

Seek immediate medical attention in all cases of exposure.

Conclusion
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a powerful and versatile chiral building

block. Its well-defined stereochemistry and three distinct functional groups provide a robust

platform for the asymmetric synthesis of complex molecules. A thorough understanding of its

properties, synthetic routes, and reactivity, as detailed in this guide, enables researchers and

drug development professionals to effectively harness its potential in creating novel chemical

entities with significant biological and pharmaceutical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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